4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
Overview
Description
4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE is a complex organic compound with the molecular formula C48H60O4 and a molecular weight of 701.011 g/mol . This compound is known for its unique structure, which includes multiple tert-butyl groups and a benzoate ester linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Scientific Research Applications
4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 4-(1-{4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3,5-DITERT-BUTYLBENZOATE include:
- 2-CHLORO-4-(1-{3-CHLORO-4-[(3,5-DITERT-BUTYLBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 3,5-DITERT-BUTYLBENZOATE
- 4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl 3,5-ditert-butylbenzoate These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
[4-[1-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]cyclohexyl]phenyl] 3,5-ditert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H60O4/c1-44(2,3)36-26-32(27-37(30-36)45(4,5)6)42(49)51-40-20-16-34(17-21-40)48(24-14-13-15-25-48)35-18-22-41(23-19-35)52-43(50)33-28-38(46(7,8)9)31-39(29-33)47(10,11)12/h16-23,26-31H,13-15,24-25H2,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOSVXTGBFYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H60O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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